2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide
Descripción
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-14(32-17-6-7-19-20(11-17)31-13-30-19)23(28)24-16-5-3-4-15(10-16)18-12-27-21(25-18)8-9-22(26-27)29-2/h3-12,14H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVLKHMYKWHKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials that include benzo[d][1,3]dioxole derivatives and imidazo[1,2-b]pyridazine moieties. The compound can be synthesized through reactions involving acetonitrile and specific coupling agents, resulting in a yield that varies depending on the reaction conditions. The crystal structure of similar compounds has been analyzed using techniques such as X-ray crystallography, which provides insights into their three-dimensional arrangement and functional groups .
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide exhibit significant anticancer properties. For instance, pyridazine derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The proposed mechanism of action for this compound involves the inhibition of specific kinases that are crucial for cancer cell survival. By targeting these pathways, the compound may disrupt the signaling necessary for tumor growth. Structure-activity relationship (SAR) studies suggest that modifications to the molecular structure can enhance its potency against cancer cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Pyridazine Derivatives : A study demonstrated that certain pyridazine derivatives exhibited cytotoxic effects on human cancer cell lines. The results indicated that these compounds could induce apoptosis in a dose-dependent manner .
- Imidazo[1,2-b]pyridazine Compounds : Research highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives in inhibiting tumor growth in vivo. These compounds were shown to interact with cellular pathways involved in cancer progression .
Data Table: Biological Activity Overview
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole Moieties
The benzodioxole group is a common pharmacophore in kinase inhibitors and GPCR-targeting agents. Key analogs include:
Key Observations :
- The target compound’s imidazopyridazine core is shared with ponatinib, a clinically validated Bcr-Abl kinase inhibitor . However, the absence of a trifluoromethyl group or acetylene linker in the target compound may reduce its kinase selectivity compared to ponatinib.
- Benzodioxole-propanamide derivatives (e.g., compound 10 in ) exhibit moderate yields but lack detailed pharmacological characterization .
- Piperidine-benzamide analogs (e.g., CCG258205) demonstrate high purity (>95%) and optimized binding to GPCR kinases, suggesting the target compound’s benzodioxole-propanamide scaffold could be similarly refined .
Physicochemical Properties
- Melting Points : Benzodioxole-containing HCl salts (e.g., compounds 8–12 in ) exhibit melting points between 171–203°C, indicating high crystallinity . The target compound’s melting point is likely similar due to its rigid heterocyclic core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
